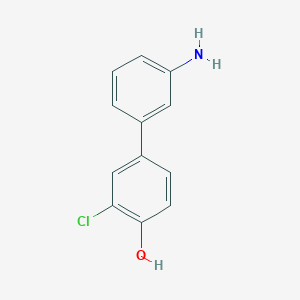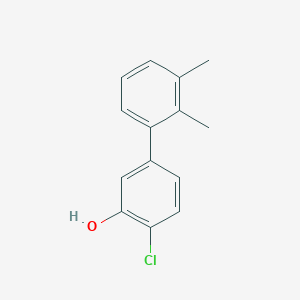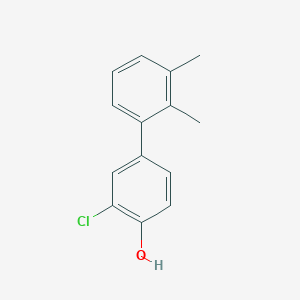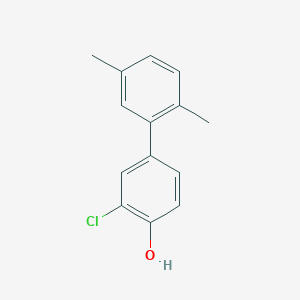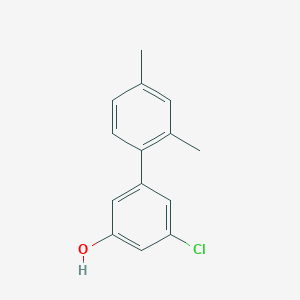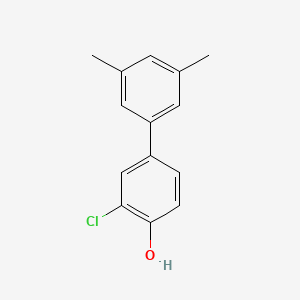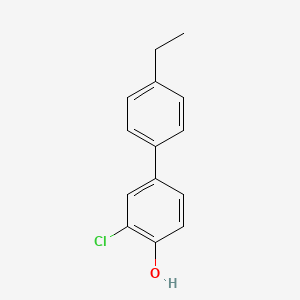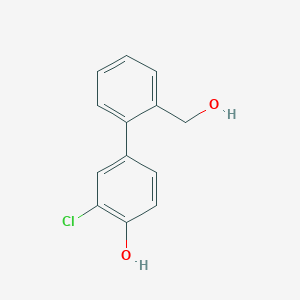
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (3C5DMPP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 133-135°C. 3C5DMPP is widely used in research laboratories due to its high purity and availability.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the active sites of enzymes. This in turn leads to a change in the structure of the enzyme, which causes it to become more active or less active. This can lead to changes in the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% are not well understood. However, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound that is easily accessible, and it is relatively stable and non-toxic. Furthermore, its low cost and availability make it an attractive option for research. However, its mechanism of action is not well understood and the biochemical and physiological effects of the compound are still being studied.
Orientations Futures
There are several potential future directions for research on 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in biotechnology, drug design, and drug delivery. Additionally, further research could be carried out on the synthesis of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% and its use as a model compound in organic synthesis. Finally, 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% could be studied for its potential as a therapeutic agent or as a tool for studying the structure and reactivity of organic molecules.
Méthodes De Synthèse
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized from 2,5-dimethylphenol and chloroacetic acid. The reaction involves the nucleophilic addition of the chloroacetic acid to the 2,5-dimethylphenol, followed by an acid-catalyzed dehydration of the resulting product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a temperature of 80-90°C. The reaction yields a 95% pure product of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%.
Applications De Recherche Scientifique
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a model compound for studying the structure and reactivity of organic molecules. It has also been used in biochemistry and molecular biology studies, particularly in studies involving the identification and characterization of enzymes.
Propriétés
IUPAC Name |
3-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNFRIAQDMWJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685864 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-16-8 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



